Fructoseglutamic Acid Disodium Salt is a compound that combines fructose, an important sugar found in many plants, with glutamic acid, an amino acid that plays a crucial role in cellular metabolism. This compound is classified as a salt due to the presence of sodium ions, which enhances its solubility and stability in various applications. Fructoseglutamic Acid Disodium Salt is utilized in several scientific and industrial contexts, particularly in food science and biochemical research.
Fructoseglutamic Acid Disodium Salt is derived from the natural sources of fructose and glutamic acid. Fructose is commonly extracted from fruits, honey, and root vegetables, while glutamic acid can be obtained from protein-rich foods such as meat, fish, dairy products, and certain plant sources like soybeans. The classification of this compound falls under the category of amino acid derivatives and can be further categorized as a food additive or flavor enhancer due to its umami taste profile.
The synthesis of Fructoseglutamic Acid Disodium Salt typically involves the reaction between fructose and glutamic acid in the presence of sodium hydroxide or sodium carbonate to form the disodium salt.
This method is efficient and can be adapted for large-scale production while maintaining environmental considerations.
The molecular structure of Fructoseglutamic Acid Disodium Salt features a fructose moiety linked to a glutamate moiety through an amide bond. The disodium salt form indicates that two sodium ions are associated with the carboxylate groups of glutamic acid.
Fructoseglutamic Acid Disodium Salt can participate in various chemical reactions typical of amino acids and carbohydrates:
These reactions are significant for understanding its behavior in biological systems and its potential applications in metabolic studies.
Fructoseglutamic Acid Disodium Salt acts primarily as a flavor enhancer due to its umami taste profile, which stimulates taste receptors on the tongue.
Relevant data indicate that its solubility enhances its application in aqueous formulations for food and pharmaceutical products.
Fructoseglutamic Acid Disodium Salt has several scientific uses:
Fructoseglutamic Acid Disodium Salt is systematically named as disodium (2S)-2-[[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxytetrahydropyran-2-yl]methylamino]pentanedioate, reflecting its stereochemical configuration. This Amadori compound originates from the non-enzymatic glycation between the carbonyl group of D-fructose and the amino group of L-glutamic acid, followed by rearrangement and disodium salt formation. Its molecular formula is C₁₁H₁₇NNa₂O₉, with a precise molecular weight of 353.234 g/mol [1] [7]. The compound is identified under CAS registry number 31105-01-8 (free acid form) and is commercially available under product codes such as TRC-F795660 [1] [10].
Alternative designations include:
Table 1: Nomenclature and Chemical Identifiers
Category | Identifier |
---|---|
Systematic IUPAC Name | disodium (2S)-2-[[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxytetrahydropyran-2-yl]methylamino]pentanedioate |
Molecular Formula | C₁₁H₁₇NNa₂O₉ |
Molecular Weight | 353.234 g/mol |
CAS Number (Free Acid) | 31105-01-8 |
Key Synonyms | N-Fructosylglutamic acid disodium salt; Amadori compound of fructose and glutamate |
Fructoseglutamic Acid Disodium Salt exhibits several critical physicochemical properties:
Table 2: Summary of Physicochemical Properties
Property | Characteristics |
---|---|
Physical State | Amorphous solid |
Color | Off-white to dark beige |
Water Solubility | Slight to moderate (solutions may be hazy) |
Melting Point | >64°C (with decomposition) |
Hygroscopicity | Very high; requires desiccated storage |
Storage Conditions | +4°C, inert atmosphere, dry pack |
Crystallography: No crystalline structure has been resolved for Fructoseglutamic Acid Disodium Salt, as it typically exists in an amorphous powder form. This complicates X-ray diffraction (XRD) analysis, though its glucopyranose ring conformation is inferred from analogous Amadori compounds [6] [10].
Spectroscopic Signatures:
Table 3: Key Spectroscopic Signatures
Technique | Key Signals |
---|---|
¹³C NMR | Anomeric C: 100–105 ppm; Carboxylate C: 175–180 ppm; Sugar CH/CH₂OH: 60–80 ppm |
FTIR | 3400 cm⁻¹ (O–H/N–H); 1600/1400 cm⁻¹ (COO⁻); 1100 cm⁻¹ (C–N) |
MS (HR) | [M+Na]⁺ at m/z 353.0699 (calculated for C₁₁H₁₇NNa₂O₉) |
The compound’s stereochemistry is defined by its precursor molecules: D-fructose contributes to the R,R,S,R-configured tetrahydroxypyran ring, while L-glutamic acid provides the S-configured α-carbon. This configuration is critical for its biochemical recognition and reactivity in Maillard pathways [3] [4].
Isomeric Variations:
Stereochemical Stability: The C–N bond between fructose and glutamic acid is resistant to hydrolysis, though prolonged storage may lead to epimerization at the glutamic acid α-carbon under acidic/basic conditions [6].
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